N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide
Description
N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide is a sulfonamide derivative featuring an acetylated 2-oxoindoline core linked to an ethanesulfonamide group.
Properties
IUPAC Name |
N-(1-acetyl-2-oxo-3H-indol-5-yl)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-3-19(17,18)13-10-4-5-11-9(6-10)7-12(16)14(11)8(2)15/h4-6,13H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGDXQDSAZGKKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction and Sulfonylation of 5-Nitroindolin-2-one
Key Data :
| Parameter | Value/Observation |
|---|---|
| Yield | Not explicitly stated; inferred from scale |
| LCMS | 339.0 (M+H)+ |
| 1H NMR (DMSO-d6) | δ 10.83 (d, J = 12.46 Hz), 10.48 (s) |
Acetylation of the Indoline Nitrogen
Key Data :
| Parameter | Value/Observation |
|---|---|
| 1H NMR (DMSO-d6) | δ 1.84 (s, 3H, acetyl CH3) |
| LCMS | 468.0 (M+2)+ |
Alternative Routes via Alkylidene Intermediates
Key Data :
| Parameter | Value/Observation |
|---|---|
| Yield | 38.6% (second step) |
| LCMS | 441.3 (M+H)+ |
Critical Analysis of Methodologies
- Reduction Efficiency : The Zn/NH4Cl system provides a cost-effective reduction method but requires careful control of exothermic gas evolution.
- Sulfonylation Specificity : Ethanesulfonyl chloride ensures regioselective functionalization at the 5-position, though competing N-acylation may occur without proper base stoichiometry.
- Chromatography Challenges : Polar byproducts necessitate gradient elution (e.g., 0–25% MeOH/DCM) for effective separation.
Comparative Data Table
| Method | Key Reagents | Yield | Purity (LCMS) |
|---|---|---|---|
| Reduction/Sulfonylation | Zn, NH4Cl, EtSO2Cl | Moderate | 339.0 (M+H)+ |
| Acetylation | Ac2O, Et3N | High | 468.0 (M+2)+ |
| Alkylidene Route | Triethoxymethane, Piperidine | 38.6% | 441.3 (M+H)+ |
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxoindoline moiety to an indoline derivative.
Substitution: The ethanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce indoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiproliferative Properties
Research indicates that derivatives of the oxindole scaffold, including N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds similar to this structure can inhibit the growth of pancreatic (PaCa-2), breast (MCF7), and colon (HCT116) cancer cell lines. The mechanism often involves the inhibition of specific kinases such as VEGFR-2 and c-kit, which are crucial in cancer cell proliferation and angiogenesis .
Case Study: Sunitinib Comparison
Sunitinib, a well-known multi-targeted tyrosine kinase inhibitor, serves as a benchmark for evaluating the efficacy of new compounds. In comparative studies, certain derivatives of this compound have demonstrated antiproliferative activities comparable to Sunitinib, with IC50 values indicating effective inhibition of cancer cell growth .
Kinase Inhibition
Mechanism of Action
this compound functions as an irreversible inhibitor targeting specific kinases. This mode of action involves forming covalent bonds with nucleophilic amino acids in the kinase active site, leading to prolonged inhibition compared to reversible inhibitors. Such characteristics make it a promising candidate for developing more effective cancer therapies .
Research Findings
In a study focusing on FLT3 kinase inhibitors, derivatives containing the oxindole structure showed enhanced cytotoxicity against FLT3-mutant cell lines. These findings suggest that modifications in the sulfonamide group can significantly impact the compound's potency and selectivity against various cancer types .
Antiviral Properties
Recent investigations have also highlighted the antiviral potential of compounds related to this compound. For example, some derivatives have shown effectiveness against SARS-CoV-2, demonstrating high selectivity indices compared to standard antiviral treatments like hydroxychloroquine . This aspect opens avenues for further research into using these compounds as antiviral agents.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antiproliferative | Effective against PaCa-2, MCF7, and HCT116 cell lines; comparable efficacy to Sunitinib. |
| Kinase Inhibition | Irreversible inhibition of kinases such as FLT3; potential for enhanced therapeutic applications in oncology. |
| Antiviral Properties | Demonstrated effectiveness against SARS-CoV-2 with favorable selectivity indices compared to existing antivirals. |
Mechanism of Action
The mechanism of action of N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, leading to diverse biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide
The closest structural analog is N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide (CAS: 921787-28-2), which substitutes the acetyl group with a methyl and uses methanesulfonamide instead of ethanesulfonamide. Key differences include:
Implications :
- The ethanesulfonamide moiety could enhance steric bulk, affecting binding pocket interactions in target proteins.
Functional Analog: LY487379 (mGlu2R PAM)
LY487379 (2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)ethanesulfonamide hydrochloride) is a potent mGlu2R positive allosteric modulator (PAM). Unlike the target compound, LY487379 incorporates a trifluoroethyl group and a pyridinylmethyl chain, enabling high selectivity for mGlu2R over mGlu3R .
Comparison Highlights :
- Substituent Complexity: LY487379’s trifluoro and methoxyphenoxy groups enhance receptor specificity but may increase synthetic complexity.
Oncology-Focused Analog: N-[4-(2,4-Difluorophenoxy)phenyl]ethanesulfonamide
This compound (from ) includes a difluorophenoxy group and a pyrrolopyridine moiety, making it effective in cancer treatment. Key contrasts:
Insights :
- Halogenation (e.g., fluorine) in the oncology analog enhances lipophilicity and binding affinity but may introduce toxicity risks.
- The target compound’s acetyl group could balance solubility and stability for improved drug-like properties.
Physicochemical and Crystallographic Considerations
Crystalline Forms and Stability
Crystalline forms of ethanesulfonamide salts, such as N-{2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide (), demonstrate the importance of substituents in crystallinity. The tert-butyl and difluorocyclohexyl groups in this compound enhance hydrophobic interactions, stabilizing the crystal lattice.
Functional Group Variations in Sulfonamide Derivatives
highlights sulfonamides with isoindoline and pyridine substituents (e.g., CF5-CF7 ). These compounds prioritize sulfonamide positioning adjacent to heterocycles for activity modulation. For example:
- CF5 : Sodium acetyl(4-(2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamido)phenyl)sulfamoyl)amide.
- Key Difference : The target compound lacks the isoindoline-dione ring, which in CF5-CF7 enhances π-π stacking but may reduce solubility .
Biological Activity
N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C12H14N2O3S
CAS Number: 1094316-25-2
The compound belongs to the class of indole derivatives, which are known for their diverse biological activities. The presence of both the acetyl and ethanesulfonamide groups contributes to its unique chemical properties, making it a valuable candidate for further research.
This compound exhibits its biological effects through several mechanisms:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases, including PI3K and mTOR pathways, which are critical in cancer cell proliferation and survival .
- Antiproliferative Effects : Research indicates that this compound can inhibit the growth of various cancer cell lines, including pancreatic (PaCa-2), colon (HCT116), and breast (MCF7) cancer cells. The IC50 values for these effects are comparable to established chemotherapeutic agents like Sunitinib .
- Anti-inflammatory Activity : Indole derivatives have been associated with anti-inflammatory effects, which may be mediated through modulation of cytokine production and signaling pathways.
Anticancer Activity
A study focused on the antiproliferative properties of this compound revealed significant cytotoxicity against multiple cancer cell lines. The following table summarizes the IC50 values obtained from various studies:
The chick chorioallantoic membrane (CAM) assay further demonstrated that the compound effectively reduced blood vessel formation, indicating potential anti-angiogenic properties .
Antiviral Properties
In addition to its anticancer activity, this compound has shown promising antiviral effects against SARS-CoV-2. The selectivity index was found to be high compared to standard antiviral treatments, suggesting a favorable safety profile alongside efficacy .
Case Studies and Applications
Recent patents have highlighted the development of this compound as a lead compound for further optimization in drug discovery programs targeting BRAF-associated diseases and other malignancies . The ongoing research aims to enhance its potency and selectivity while minimizing side effects.
Example Case Study
In a comparative study involving several indole derivatives, this compound was identified as one of the most effective compounds in inhibiting cell viability in FLT3-positive leukemia models. The results indicated that modifications to the sulfonamide group could enhance its inhibitory effects on cell proliferation .
Q & A
Q. What synthetic methodologies are recommended for N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide, and how can its purity be validated?
- Synthesis Routes : Utilize sulfonamide coupling reactions, such as nucleophilic substitution between activated indolinone derivatives and ethanesulfonyl chloride. Intermediate acetylation steps may require protecting group strategies to prevent side reactions .
- Analytical Techniques : Confirm purity via HPLC (>95%) and structural integrity using /-NMR (e.g., acetyl proton resonance at δ ~2.1 ppm) and high-resolution mass spectrometry (HRMS) . For crystallographic validation, employ X-ray diffraction with SHELX software for structure refinement .
Q. How should researchers perform initial structural characterization of this compound?
- Crystallography : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH). Use SHELX-97 for structure solution and refinement, leveraging its robust handling of small-molecule data . Report thermal ellipsoid plots and hydrogen-bonding networks to validate the indolinone-sulfonamide scaffold .
Advanced Research Questions
Q. How can researchers resolve discrepancies in enzymatic inhibition data (e.g., IC50_{50}50) across assay platforms?
- Methodological Adjustments :
- Assay Validation : Use positive controls (e.g., staurosporine for kinase assays) to calibrate activity measurements .
- Orthogonal Assays : Compare results from fluorescence polarization, radiometric, and SPR-based assays to identify platform-specific artifacts .
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-assay variability. For example, Aurora kinase inhibition data may vary due to ATP concentration differences; normalize results to ATP values .
Q. What structural modifications to the ethanesulfonamide moiety enhance bioactivity in analogous compounds?
- SAR Insights :
- Substituent Effects : In BET inhibitors, substituting the sulfonamide with bulkier groups (e.g., tert-butyl) improves target binding affinity by ~3-fold .
- Electron-Withdrawing Groups : Fluorine or acetyl substitutions on the indolinone ring (as in Hesperadin analogs) increase kinase selectivity by modulating electron density at the active site .
Q. How can solubility and stability be optimized for in vitro studies?
- Solubility Testing : Dissolve in DMSO (stock concentration ≤10 mM) and dilute in assay buffers with ≤0.1% Tween-80 to prevent aggregation. For aqueous solubility <2 mg/mL, consider co-solvents like PEG-400 .
- Stability Protocols : Store lyophilized powder at -20°C under argon. Monitor degradation via LC-MS over 72 hours in PBS (pH 7.4) to assess hydrolytic stability of the acetyl group .
Q. What experimental designs mitigate contradictions in cellular vs. enzymatic activity data?
- Mechanistic Profiling : Combine target engagement assays (e.g., CETSA) with transcriptomics to confirm on-target effects in cells .
- Off-Target Screening : Use kinome-wide panels (e.g., Eurofins KinaseProfiler) to identify confounding interactions, especially with structurally related kinases (e.g., Aurora A vs. B isoforms) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
